Cas no 15468-21-0 (6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine core with amino, thioxo, and ethyl functional groups. Its structure lends itself to applications in pharmaceutical and agrochemical research, particularly as a building block for synthesizing more complex molecules. The presence of both amino and thioxo groups enhances its reactivity, enabling selective modifications for targeted derivatives. This compound exhibits stability under standard conditions, facilitating handling and storage. Its versatility makes it valuable in medicinal chemistry for developing potential bioactive agents, including enzyme inhibitors or antimicrobial candidates. The ethyl substitution further influences solubility and pharmacokinetic properties, broadening its utility in drug discovery.
6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure
15468-21-0 structure
Product name:6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS No:15468-21-0
MF:C6H9N3OS
MW:171.22016
MDL:MFCD08558475
CID:234355
PubChem ID:3983561

6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone,6-amino-1-ethyl-2,3-dihydro-2-thioxo-
    • 6-amino-1-ethyl-2-sulfanylidenepyrimidin-4-one
    • 1-Aethyl-6-amino-thiouracil
    • 6-amino-1-ethyl-2-thioxo-1,3-dihydropyrimidin-4-one
    • 6-amino-1-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
    • 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
    • AC1N1MLT
    • NCIOpen2_001836
    • NSC101992
    • SBB024015
    • STK351062
    • 15468-21-0
    • 6-amino-1-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
    • NSC 101992
    • SB55977
    • SMR001570406
    • MLS002703689
    • EN300-230840
    • DTXSID90398382
    • BS-3934
    • CHEMBL1875247
    • 6-AMINO-1-ETHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE
    • AKOS005167366
    • NSC-101992
    • 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
    • MDL: MFCD08558475
    • Inchi: InChI=1S/C6H9N3OS/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11)
    • InChI Key: RGNSLWRZHTXPAB-UHFFFAOYSA-N
    • SMILES: CCN1C(N)=CC(NC1=S)=O

Computed Properties

  • Exact Mass: 171.04677
  • Monoisotopic Mass: 171.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.4Ų
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.38
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.666
  • PSA: 58.36
  • LogP: 1.08920

6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Security Information

  • HazardClass:IRRITANT

6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM506418-1g
6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
15468-21-0 97%
1g
$400 2023-02-02
Enamine
EN300-230840-0.05g
6-amino-1-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
15468-21-0 95%
0.05g
$89.0 2024-06-20
Enamine
EN300-230840-0.1g
6-amino-1-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
15468-21-0 95%
0.1g
$132.0 2024-06-20
Enamine
EN300-230840-0.5g
6-amino-1-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
15468-21-0 95%
0.5g
$297.0 2024-06-20
Enamine
EN300-230840-5g
6-amino-1-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
15468-21-0 95%
5g
$1038.0 2023-09-15
Enamine
EN300-230840-10g
6-amino-1-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
15468-21-0 95%
10g
$1860.0 2023-09-15
A2B Chem LLC
AI95620-500mg
6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
15468-21-0 95%
500mg
$550.00 2024-04-20
TRC
A296660-100mg
6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
15468-21-0
100mg
$ 230.00 2022-06-08
TRC
A296660-500mg
6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
15468-21-0
500mg
$ 750.00 2022-06-08
TRC
A296660-250mg
6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
15468-21-0
250mg
$ 470.00 2022-06-08

Additional information on 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Recent Advances in the Study of 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 15468-21-0)

The compound 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 15468-21-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrimidinone core, exhibits promising biological activities, making it a focal point for drug discovery and development. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in the areas of antiviral, anticancer, and antimicrobial therapies.

One of the key findings from recent research highlights the compound's role as a potent inhibitor of certain viral enzymes. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibited strong inhibitory effects against the replication of RNA viruses, including SARS-CoV-2. The study utilized molecular docking and in vitro assays to identify the compound's binding affinity to viral proteases, suggesting its potential as a lead compound for antiviral drug development.

In addition to its antiviral properties, recent investigations have also explored the anticancer potential of this compound. A study conducted by researchers at the National Cancer Institute (NCI) revealed that 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives could induce apoptosis in various cancer cell lines, including breast and lung cancer. The mechanism of action was linked to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival. These findings were further supported by in vivo studies, which showed significant tumor growth inhibition in mouse models.

The antimicrobial activity of 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been a subject of recent research. A 2022 publication in *Bioorganic & Medicinal Chemistry Letters* reported that certain analogs of this compound exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing Escherichia coli. The study emphasized the compound's unique mechanism of action, which involves disruption of bacterial cell wall synthesis, making it a promising candidate for addressing antibiotic resistance.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the synthesis of 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives. A 2023 paper in *Tetrahedron Letters* described a novel, high-yield synthetic route that utilizes green chemistry principles, reducing the environmental impact of the production process. This development is particularly significant for scaling up the compound's production for preclinical and clinical studies.

Despite these promising findings, challenges remain in the development of 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic profiling. Ongoing research is also exploring the compound's potential in combination therapies, where it may synergize with existing drugs to enhance efficacy and reduce side effects.

In conclusion, 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 15468-21-0) represents a versatile and promising scaffold in medicinal chemistry. Recent studies have elucidated its multifaceted biological activities, paving the way for its application in antiviral, anticancer, and antimicrobial therapies. Continued research and development efforts are expected to further unlock its therapeutic potential, addressing unmet medical needs in various disease areas.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd